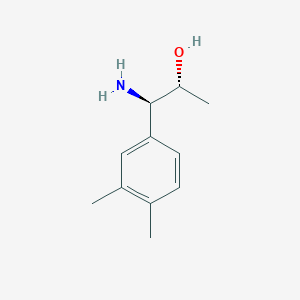
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of an amino group and a hydroxyl group on a propan-2-ol backbone, substituted with a 3,4-dimethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may result in the formation of an ether or ester.
科学的研究の応用
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL
Uniqueness
The uniqueness of (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. Compared to its stereoisomers, this compound may exhibit different binding affinities, reaction rates, and overall effectiveness in various applications.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(1R,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1 |
InChIキー |
SYFUUWSHYPIFBN-KOLCDFICSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H]([C@@H](C)O)N)C |
正規SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


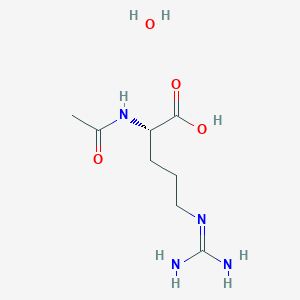
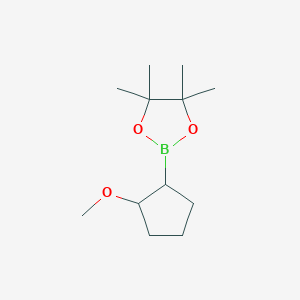

![Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate](/img/structure/B13058694.png)

![Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13058702.png)
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13058712.png)
![2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
![Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13058720.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)
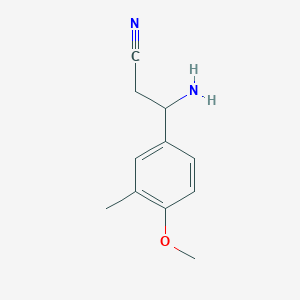

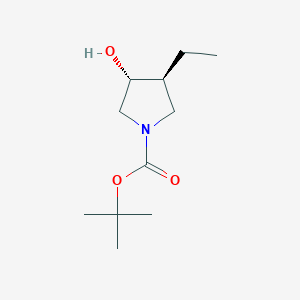
![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)
